molecular formula C8H8ClFO B12104055 2-Chloro-3-fluoro-1-methoxy-4-methylbenzene

2-Chloro-3-fluoro-1-methoxy-4-methylbenzene

Katalognummer: B12104055
Molekulargewicht: 174.60 g/mol
InChI-Schlüssel: MHAXSUBCUUQFON-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-3-fluoro-1-methoxy-4-methylbenzene is an organic compound with the molecular formula C8H8ClFO. It is a derivative of benzene, where the hydrogen atoms are substituted by chlorine, fluorine, methoxy, and methyl groups. This compound is used in various chemical research and industrial applications due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-fluoro-1-methoxy-4-methylbenzene typically involves the halogenation of a suitable benzene derivative. One common method is the electrophilic aromatic substitution reaction, where a benzene ring is treated with chlorine and fluorine sources in the presence of a catalyst. The methoxy and methyl groups are introduced through alkylation reactions using appropriate reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale halogenation and alkylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-3-fluoro-1-methoxy-4-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dehalogenated benzene derivatives .

Wissenschaftliche Forschungsanwendungen

2-Chloro-3-fluoro-1-methoxy-4-methylbenzene is utilized in various scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.

    Medicine: It is a precursor in the synthesis of potential drug candidates and therapeutic agents.

    Industry: The compound is employed in the production of agrochemicals, dyes, and polymers.

Wirkmechanismus

The mechanism of action of 2-Chloro-3-fluoro-1-methoxy-4-methylbenzene involves its interaction with specific molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It participates in various pathways, including halogenation, alkylation, and substitution reactions, influencing the chemical behavior of the target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Chloro-4-fluoro-1-methoxybenzene
  • 3-Chloro-2-fluoro-1-methoxybenzene
  • 2-Chloro-3-fluoro-1-methylbenzene

Uniqueness

2-Chloro-3-fluoro-1-methoxy-4-methylbenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties. The presence of both chlorine and fluorine atoms, along with methoxy and methyl groups, allows for diverse reactivity and applications in various fields .

Eigenschaften

Molekularformel

C8H8ClFO

Molekulargewicht

174.60 g/mol

IUPAC-Name

2-chloro-3-fluoro-1-methoxy-4-methylbenzene

InChI

InChI=1S/C8H8ClFO/c1-5-3-4-6(11-2)7(9)8(5)10/h3-4H,1-2H3

InChI-Schlüssel

MHAXSUBCUUQFON-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=C(C=C1)OC)Cl)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.